molecular formula C13H15F3O3S B12609683 Methyl 4-methoxy-3-propyl-5-[(trifluoromethyl)sulfanyl]benzoate CAS No. 647856-04-0

Methyl 4-methoxy-3-propyl-5-[(trifluoromethyl)sulfanyl]benzoate

Cat. No.: B12609683
CAS No.: 647856-04-0
M. Wt: 308.32 g/mol
InChI Key: XTXXYQWAXKRBKS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methoxy-3-propyl-5-[(trifluoromethyl)sulfanyl]benzoate typically involves multiple steps. One common method includes a Friedel-Crafts acylation followed by a Clemmensen reduction to introduce the propyl group . The trifluoromethyl group can be introduced using a trifluoromethylation reaction, often employing reagents like trifluoromethyl iodide or trifluoromethyl sulfonium salts .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methoxy-3-propyl-5-[(trifluoromethyl)sulfanyl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxy-3-propyl-5-[(trifluoromethyl)sulfanyl]benzoic acid .

Scientific Research Applications

Methyl 4-methoxy-3-propyl-5-[(trifluoromethyl)sulfanyl]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 4-methoxy-3-propyl-5-[(trifluoromethyl)sulfanyl]benzoate exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules. This can lead to alterations in the activity of enzymes and receptors, influencing various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-methoxy-3-propyl-5-[(trifluoromethyl)sulfanyl]benzoate stands out due to the presence of both a methoxy and a propyl group, which can influence its reactivity and interactions with other molecules. The combination of these functional groups with the trifluoromethyl group provides a unique set of properties that can be leveraged in various applications .

Properties

CAS No.

647856-04-0

Molecular Formula

C13H15F3O3S

Molecular Weight

308.32 g/mol

IUPAC Name

methyl 4-methoxy-3-propyl-5-(trifluoromethylsulfanyl)benzoate

InChI

InChI=1S/C13H15F3O3S/c1-4-5-8-6-9(12(17)19-3)7-10(11(8)18-2)20-13(14,15)16/h6-7H,4-5H2,1-3H3

InChI Key

XTXXYQWAXKRBKS-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=CC(=C1)C(=O)OC)SC(F)(F)F)OC

Origin of Product

United States

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